molecular formula C8H8N4S B215129 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine

Cat. No. B215129
M. Wt: 192.24 g/mol
InChI Key: SFMWGCIQDYRHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound is a member of the pyrimidine family, which is a class of organic compounds that are essential building blocks for DNA and RNA. The synthesis method of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine involves its ability to bind to the active site of PKC and prevent the phosphorylation of its substrates. This leads to the inhibition of PKC activity and downstream signaling pathways. Additionally, this compound has been shown to interact with other enzymes and receptors, including adenosine receptors and acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine are dependent on its target enzymes and receptors. Inhibition of PKC has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and memory through its interaction with acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine in lab experiments is its ability to selectively inhibit PKC activity. This allows for the study of PKC-dependent signaling pathways without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects on other enzymes and receptors.

Future Directions

There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine. One potential direction is the development of more potent and selective inhibitors of PKC activity. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Furthermore, the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, warrant further investigation. Finally, the development of novel drug delivery systems for 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine involves the reaction of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyrimidine with thiourea in the presence of a base. This reaction results in the formation of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine has potential applications in drug discovery due to its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cell growth and differentiation. Inhibition of PKC has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyrimidine

InChI

InChI=1S/C8H8N4S/c1-12-6-5-11-8(12)13-7-9-3-2-4-10-7/h2-6H,1H3

InChI Key

SFMWGCIQDYRHOT-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SC2=NC=CC=N2

Canonical SMILES

CN1C=CN=C1SC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.